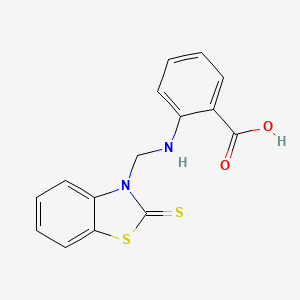

N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid

Description

Properties

IUPAC Name |

2-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S2/c18-14(19)10-5-1-2-6-11(10)16-9-17-12-7-3-4-8-13(12)21-15(17)20/h1-8,16H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHLXPKGMXLEFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCN2C3=CC=CC=C3SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224198 | |

| Record name | Anthranilic acid, N-(2-thioxobenzothiazolin-3-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73791-26-1 | |

| Record name | Anthranilic acid, N-(2-thioxobenzothiazolin-3-ylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073791261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthranilic acid, N-(2-thioxobenzothiazolin-3-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid typically involves the reaction of 2-mercaptobenzothiazole with anthranilic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction conditions, higher yields, and improved purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions. The reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that derivatives of anthranilic acid, including N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid, exhibit significant anti-inflammatory activity. For instance, a study demonstrated that certain anthranilic acid derivatives showed up to 50.66% inflammation inhibitory activity at a dosage of 50 mg/kg when tested in vivo, which is comparable to standard anti-inflammatory drugs like phenylbutazone . This suggests the potential for developing new anti-inflammatory medications based on this compound.

Cancer Research

this compound has been investigated for its effects on cancer cell growth. A study highlighted the discovery of anthranilic acid derivatives that inhibit polyamine uptake and reduce the growth of pancreatic cancer cells. The lead compound from this series showed increased potency compared to existing FUBP1 inhibitors, indicating its potential as a therapeutic agent in cancer treatment .

Synthesis of Dyes and Pigments

Anthranilic acid derivatives are widely used as intermediates in the synthesis of azo dyes. The ability of this compound to participate in diazotization reactions makes it a candidate for producing vibrant dyes with specific properties. These applications are critical in industries such as textiles and cosmetics, where colorfastness and stability are essential .

Insect Repellents

Anthranilic acid and its derivatives have been explored as alternatives to conventional insect repellents like DEET. The compound's aromatic structure allows it to mimic natural repellents, potentially leading to safer and more environmentally friendly products .

Material Science

Corrosion Inhibitors

this compound may serve as a corrosion inhibitor for metals due to its ability to form protective layers on metal surfaces. This application is particularly relevant in industries where metal components are exposed to corrosive environments .

Data Tables

Case Studies

Case Study 1: Anti-inflammatory Activity

A series of experiments were conducted using various anthranilic acid derivatives, including this compound. Results indicated that specific modifications enhanced anti-inflammatory effects while reducing ulcerogenic potential compared to standard drugs.

Case Study 2: Cancer Cell Growth Inhibition

In vitro studies demonstrated that selected anthranilic acid derivatives significantly inhibited the growth of pancreatic cancer cells through mechanisms involving polyamine metabolism disruption. The lead compounds showed promising results in reducing tumor cell viability without overt toxicity.

Mechanism of Action

The mechanism of action of N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid involves its interaction with specific molecular targets and pathways. The thioxobenzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Anthranilic Acid Derivatives

Structural and Functional Analogues

2.1.1 Tranilast (N-(3,4-Dimethoxycinnamoyl) Anthranilic Acid)

- Structure : Tranilast retains the anthranilic acid core but replaces the benzothiazole-thioxo group with a 3,4-dimethoxycinnamoyl side chain.

- Activity: Tranilast is a well-documented immunomodulator that inhibits IDO (indoleamine 2,3-dioxygenase), a key enzyme in the kynurenine pathway (KP), and suppresses inflammatory cytokines like TGF-β .

- Key Difference : Unlike N-(2-thioxobenzothiazolin-3-ylmethyl)-anthranilic acid, tranilast’s cinnamoyl group enhances its interaction with KP metabolites, making it effective in fibrosis and allergy treatment .

2.1.2 Fenamates (Flufenamic Acid, Mefenamic Acid, Meclofenamic Acid)

- Structure : Fenamates feature an anthranilic acid backbone substituted with halogenated or methylated aryl groups (e.g., trifluoromethyl in flufenamic acid) .

- Activity : These compounds are potent NSAIDs that inhibit COX-1/COX-2, reducing prostaglandin synthesis. Meclofenamic acid also exhibits antimycobacterial activity .

- Key Difference : The thioxobenzothiazole group in the target compound may confer distinct binding kinetics to COX or alternative targets (e.g., ion channels) compared to fenamates’ aryl substitutions .

2.1.3 Tolfenamic Acid (N-(3-Chloro-o-tolyl)-anthranilic Acid)

- Structure : A chloro-methylphenyl-substituted anthranilic acid derivative.

- Activity : A COX inhibitor with analgesic and anti-inflammatory effects; LD₅₀ in rats is 225 mg/kg (oral) .

Pharmacological and Mechanistic Comparison

Enzyme Specificity and Metabolic Stability

- This suggests that this compound may resist hydroxylation, enhancing its metabolic stability compared to simpler analogs.

- IDO Modulation: Tranilast’s structural similarity to tryptophan metabolites allows it to interfere with IDO-mediated immunosuppression, a mechanism less likely in the target compound due to its benzothiazole-thioxo group .

Biological Activity

N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid (CAS Number: 73791-26-1) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a complex structure that combines anthranilic acid with a thioxobenzothiazoline moiety. Its molecular formula is . This unique structure contributes to its varied biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of anthranilic acid, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related anthranilic acid sulfonamides possess antifungal activity against Candida albicans, with inhibition rates ranging from 25% to 50% at concentrations as low as 4 μg/mL .

Table 1: Antimicrobial Activity of Anthranilic Acid Derivatives

| Compound | Microorganism | Inhibition (%) at 4 μg/mL |

|---|---|---|

| Anthranilic Acid Sulfonamide | Candida albicans | 25 - 50 |

| N-(2-Thioxobenzothiazolin-3-ylmethyl)-AA | TBD | TBD |

2. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. A study on related compounds demonstrated that certain anthranilate derivatives act as inhibitors of methionine aminopeptidase-2 (MetAP-2), which is implicated in tumor progression . The cytotoxic effects were measured using IC50 values, revealing significant potential for these compounds in cancer therapy.

Table 2: Cytotoxicity of Anthranilic Acid Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Anthranilic Acid Sulfonamide | MOLT-3 | 15.71 |

| N-(2-Thioxobenzothiazolin-3-ylmethyl)-AA | TBD | TBD |

3. Anti-inflammatory Activity

Anthranilic acid derivatives are known for their anti-inflammatory properties. Recent studies have highlighted their potential in modulating inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of various anthranilic acid derivatives, including this compound. The results indicated promising activity against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in infectious diseases.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies involving the compound revealed its capability to induce apoptosis in specific cancer cell lines. The mechanism was linked to the inhibition of key enzymes involved in tumor growth and metastasis .

Q & A

Q. What synthetic routes are available for preparing N-(2-Thioxobenzothiazolin-3-ylmethyl)-anthranilic acid derivatives?

The compound can be synthesized via Fischer indolisation of N-(α-ketoacyl)anthranilic acids, which involves refluxing with phenylhydrazinium chloride in acetic acid. Optimized conditions (e.g., solvent selection, acid catalysis) significantly improve yields. For instance, reactions in acetic acid without additives achieve higher efficiency compared to Brønsted or Lewis acid-catalyzed systems . Structural analogs are also accessible by modifying the α-ketoacyl substituent, enabling tailored functionalization for downstream applications.

Q. How can the molecular structure of this compound be characterized experimentally?

X-ray crystallography combined with NMR (¹H, ¹³C, ¹⁵N) and IR spectroscopy is critical. For example, X-ray analysis of N-(4-Bromobenzoyl)-anthranilic acid revealed planar geometry and hydrogen-bonded dimers, validated by computational methods (B3LYP/6-31G(d)) . NMR chemical shifts and vibrational frequencies from experimental spectra align with theoretical predictions, ensuring accurate structural assignment.

Q. What are the common analytical methods for detecting anthranilic acid derivatives in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C or ¹⁵N analogs) ensures precision. For example, deuterated AOZ-d4 and SEM-¹³C¹⁵N₂ improve quantification in biological samples by correcting for matrix effects . Derivatization with TMS (trimethylsilyl) groups enhances GC-MS sensitivity, as demonstrated for anthranilic acid derivatives .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways in Fischer indolisation of N-(α-ketoacyl)anthranilic acids?

Competing pathways include amide bond hydrolysis (yielding anthranilic acid) or benzoxazinone formation. Acidic conditions (e.g., HCl or H₂SO₄) favor hydrolysis, while Brønsted acids like acetic acid suppress side reactions. Bismuth(III) nitrate promotes indole cyclization, but excessive acid concentration destabilizes intermediates . Kinetic studies under reflux with varying catalysts (e.g., Bi(NO₃)₃·5H₂O) can optimize selectivity.

Q. What mechanisms underlie the anti-inflammatory activity of anthranilic acid derivatives like N-(p-Amylcinnamoyl)anthranilic acid (ACA)?

ACA inhibits TRPM2 ion channels and phospholipase A2 (PLA2), reducing oxidative stress and pro-inflammatory mediators (e.g., TNF-α, IL-6). In rat models, ACA attenuates GTN-induced neurotoxicity by scavenging ROS and suppressing caspase-3 activation . Dose-dependent efficacy in rheumatoid arthritis models highlights its potential as a dual-target therapeutic agent .

Q. How should researchers address contradictions in neurological studies involving anthranilic acid derivatives?

Conflicting data on anthranilic acid’s role in depression (e.g., biomarker vs. no correlation) arise from variability in sample matrices, assay sensitivity, and confounding factors. Standardizing LC-MS/MS protocols (e.g., using HMDB0060006 as a reference) and longitudinal human studies with matched controls improve reliability . Meta-analyses of preclinical models (e.g., rodent neuroinflammation assays) can reconcile mechanistic discrepancies.

Q. What strategies mitigate byproduct formation during the synthesis of 2-(indol-2-carboxamido)benzoic acids?

Byproducts like 3,1-benzoxazin-4-ones form via intramolecular cyclization of intermediates. Minimizing reaction time and avoiding nucleophilic solvents (e.g., water) reduce their formation. Purification via recrystallization (e.g., 80% ethanol) or chromatography isolates target compounds. Computational modeling of transition states (e.g., DFT) identifies steric/electronic factors favoring indole over oxazinone pathways .

Q. Methodological Notes

- Data Contradiction Analysis : Compare experimental conditions (e.g., catalyst, solvent) across studies to identify variables affecting outcomes .

- Advanced Characterization : Combine crystallography, spectroscopy, and computational methods for unambiguous structural validation .

- Biological Assays : Use TRPM2/PLA2 inhibition assays and ROS quantification (e.g., DCFH-DA probes) to evaluate therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.